![molecular formula C22H23N5O4 B2687414 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide CAS No. 941890-73-9](/img/structure/B2687414.png)

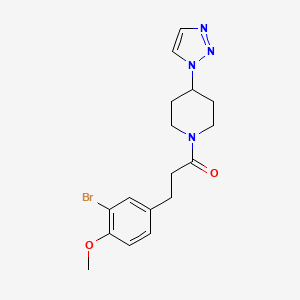

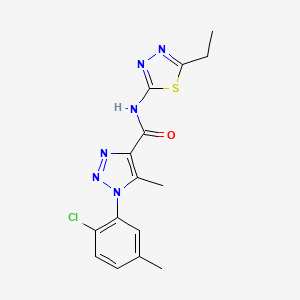

2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazolo-triazine , a class of compounds known for their explosive properties . Pyrazolo-triazines are fused-ring heterocycles .

Synthesis Analysis

Pyrazolo-triazines can be synthesized using various methods. One approach uses polyethylene glycol (PEG-600) as a reaction medium for the synthesis . This green, one-pot, multicomponent method was developed to prepare novel pyrazolo-triazine products with new synthetic routes and techniques .Physical And Chemical Properties Analysis

Pyrazolo-triazines have promising explosive properties . The Cheetah thermochemical code used its calculated standard enthalpy of formation and its measured crystal density to predict explosive performance .Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

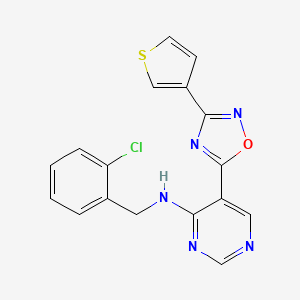

Researchers have developed novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have shown to be effective COX-1/COX-2 inhibitors with promising analgesic and anti-inflammatory properties compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

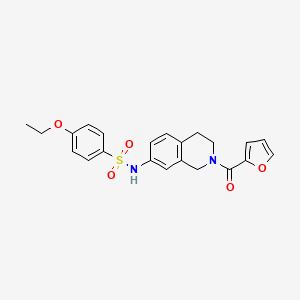

Antimicrobial and Antiproliferative Activities

Another study focused on synthesizing new heterocycles incorporating an antipyrine moiety, which were evaluated for antimicrobial and antiproliferative activities. These compounds, including pyrazolo[5,1-c][1,2,4]triazine derivatives, showed significant antimicrobial effects against various bacteria and fungi, as well as notable anticancer activities against breast cancer (MCF-7) and liver cancer cells (HepG2) (Bondock, Rabie, Etman, & Fadda, 2008).

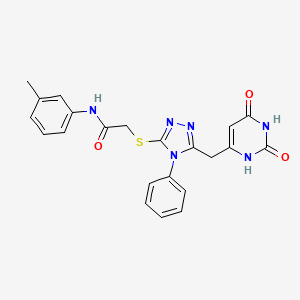

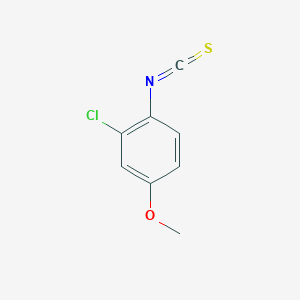

Antimicrobial Dye Synthesis

Furthermore, research into the design and synthesis of novel antimicrobial dyes based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems has been conducted. These dyes and their precursors exhibited significant antimicrobial activity against a range of bacterial and fungal strains, highlighting their potential for use in dyeing and textile finishing to impart antimicrobial properties to fabrics (Shams, Mohareb, Helal, & Mahmoud, 2011).

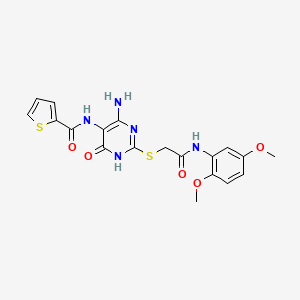

Environmental Friendly Drug Synthesis

In addition, an environmentally friendly approach to drug design has led to the synthesis of potential analgesic and antipyretic compounds, demonstrating the importance of green chemistry in the development of new therapeutic agents. This research exemplifies the industry's shift towards more sustainable and less environmentally damaging synthesis methods (Reddy, Ramana Reddy, & Dubey, 2014).

Safety and Hazards

properties

IUPAC Name |

2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O4/c1-3-31-18-10-8-17(9-11-18)25-12-13-26-20(29)21(30)27(24-22(25)26)14-19(28)23-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLGTXRNEDIRKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2687331.png)

![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687332.png)

![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide](/img/structure/B2687341.png)

![3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol](/img/structure/B2687345.png)

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2687346.png)

![2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine](/img/structure/B2687348.png)

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one](/img/structure/B2687352.png)